Sirpiglenastat

Beschreibung

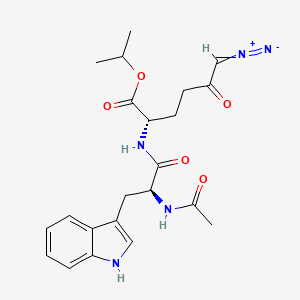

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2079939-05-0 |

|---|---|

Molekularformel |

C22H27N5O5 |

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate |

InChI |

InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1 |

InChI-Schlüssel |

LQNMCWOJACNQQM-PMACEKPBSA-N |

Isomerische SMILES |

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Kanonische SMILES |

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sirpiglenastat: A Dual-Pronged Attack on Cancer Through Metabolic Reprogramming and Immune Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-diazo-5-oxo-L-norleucine (B1670411) (DON).[1][2][3][4][5] Its mechanism of action in cancer is characterized by a potent, dual-pronged approach: the direct metabolic strangulation of tumor cells and the comprehensive remodeling of the tumor microenvironment (TME) to foster a robust anti-tumor immune response. This compound is designed for preferential conversion to its active form, DON, within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities associated with earlier glutamine antagonists. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Disruption of Tumor Growth

This compound's anti-cancer activity is rooted in its ability to simultaneously cripple the metabolic machinery of cancer cells and dismantle the immunosuppressive shield that protects them from immune surveillance.

Metabolic Reprogramming: Starving the Tumor

Upon preferential activation within the tumor, the active moiety, DON, acts as a potent and irreversible inhibitor of a wide array of approximately 10 enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts several critical anabolic pathways essential for the rapid proliferation and survival of cancer cells.

Key metabolic pathways inhibited by this compound (via DON) include:

-

Nucleotide Synthesis: Inhibition of enzymes such as CTP synthase, GMP synthase, and phosphoribosyl pyrophosphate (PRPP) amidotransferase halts the de novo synthesis of purines and pyrimidines, critical for DNA and RNA replication.

-

Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the production of amino sugars required for glycosylation of proteins and lipids.

-

Amino Acid Synthesis: Inhibition of asparagine synthetase and other transaminases limits the availability of non-essential amino acids.

-

Glutaminolysis: By inhibiting glutaminase (B10826351) (GLS), DON prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.

-

NAD Synthesis: Inhibition of NAD synthase depletes the cell of the essential coenzyme NAD+.

This multi-faceted metabolic attack leads to a state of metabolic crisis within the tumor, characterized by depleted energy reserves, impaired biosynthesis, and ultimately, cell death.

Immunomodulation: Unleashing the Immune System

Beyond its direct cytotoxic effects, this compound profoundly remodels the tumor microenvironment from an immunosuppressive to an immune-permissive state. This is achieved through several interconnected mechanisms:

-

Increased Infiltration of Effector Immune Cells: Treatment with this compound leads to a significant influx of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes, CD4+ T helper cells, Natural Killer (NK) cells, and NKT cells, into the tumor.

-

Repolarization of Macrophages: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.

-

Reduction of Immunosuppressive Cells: The drug decreases the populations of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell function.

-

Induction of Immunogenic Cell Death (ICD): By inducing metabolic stress and the generation of reactive oxygen species (ROS), this compound can trigger immunogenic cell death in cancer cells. This process leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) exposure, ATP secretion, and high mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that attract and activate dendritic cells (DCs).

-

Activation of the cGAS-STING Pathway: The release of tumor-derived DNA from dying cancer cells can be sensed by the cyclic GMP-AMP synthase (cGAS) in dendritic cells. This activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for priming a robust anti-tumor T cell response.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound and its active metabolite, DON.

Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| MC38 (Colon) | 0.5 - 1.4 mg/kg, s.c., q.d. x 5 days/week | 96% - 101% | |

| CT26 (Colon) | 0.5 mg/kg, s.c., q.d. x 5 days | 90% | |

| H22 (Liver) | 0.5 mg/kg, s.c. | Significant inhibition | |

| 3605 T1 (Lung PDX) | 1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF | ≥80% (Responder) | |

| 1969b (Lung PDX) | 1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF | ≥80% (Responder) |

Table 2: Pharmacokinetic Parameters of this compound (DRP-104) and DON

| Parameter | Value | Species/Model | Dosing | Reference(s) |

| Tumor vs. GI Tract DON Concentration | 11-fold higher in tumor | Mice | Not specified | |

| DON Tumor Concentration | 430 nM | MC38 tumor-bearing mice | 0.5 mg/kg, s.c., q.d. x 5 days | |

| DON Plasma Concentration | 178 nM | MC38 tumor-bearing mice | 0.5 mg/kg, s.c., q.d. x 5 days |

Table 3: Inhibition of Glutamine-Utilizing Enzymes by DON

| Enzyme | Inhibition Constant (Ki or IC50) | Enzyme Source/Assay Conditions | Reference(s) |

| Glutaminase (GLS) | Ki = 6 µM | Not specified | |

| Kidney-type Glutaminase (cKGA) | IC50 ≈ 1 mM | Not specified | |

| γ-Glutamyl Transpeptidase | >90% inhibition | WI-L2 human lymphoblast lysates |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical experiments to elucidate the mechanism of action of this compound.

In Vivo Tumor Growth Inhibition Studies

-

Cell Lines and Animal Models: Syngeneic mouse models are commonly used, such as MC38 colon adenocarcinoma cells in C57BL/6 mice or CT26 colon carcinoma cells in BALB/c mice. Patient-derived xenograft (PDX) models of various cancers (e.g., lung cancer) are also employed.

-

Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups. This compound is typically administered subcutaneously at various doses and schedules (e.g., daily for 5 days followed by a 2-day break).

-

Tumor Measurement: Tumor volume is measured regularly using calipers, and calculated using the formula: (length x width²) / 2.

-

Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall survival.

Flow Cytometry for Immune Cell Profiling

-

Tissue Processing: Tumors are harvested, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.

-

Antibody Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4, CD8, NK1.1 for NK cells, F4/80 for macrophages, Gr-1 for MDSCs). Intracellular staining for markers like Ki-67 (proliferation) and Granzyme B (cytotoxicity) is also performed after fixation and permeabilization.

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the proportions and activation status of different immune cell populations within the tumor.

LC-MS/MS for Metabolomic Profiling

-

Sample Preparation: Tumors are snap-frozen in liquid nitrogen and homogenized. Metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.

-

LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. The separated metabolites are then ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Data Analysis: The raw data is processed to identify and quantify metabolites by comparing their mass-to-charge ratios and retention times to a library of known standards. Pathway analysis is then performed to identify metabolic pathways that are significantly altered by this compound treatment.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

-

Staining: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes. The slides are then incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, Granzyme B for cytotoxic granules, Ki-67 for proliferating cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied, followed by a chromogenic substrate to visualize the staining.

-

Imaging and Analysis: The stained slides are imaged using a microscope, and the extent and localization of the staining are quantified, often using digital image analysis software.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

This compound represents a promising next-generation anti-cancer therapeutic that leverages a deep understanding of tumor metabolism and immunology. Its dual mechanism of action—directly targeting the metabolic vulnerabilities of cancer cells while simultaneously converting the tumor microenvironment into a hostile landscape for tumor growth—provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The preclinical data robustly support its potential to overcome some of the limitations of previous glutamine antagonists and to offer a new therapeutic option for patients with a variety of solid tumors. Further research will continue to delineate the full extent of its immunomodulatory effects and identify patient populations most likely to benefit from this innovative therapeutic approach.

References

- 1. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]

DRP-104: A Tumor-Targeted Glutamine Antagonist Prodrug - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a conditionally essential amino acid that plays a central role in the metabolism of rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass, including nucleotides, amino acids, and lipids. This heightened reliance on glutamine, often termed "glutamine addiction," presents a promising therapeutic window for cancer treatment. DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] DRP-104 is designed to be inert in its prodrug form, offering high plasma and gastrointestinal stability, while being preferentially converted to the active moiety, DON, within the tumor microenvironment.[3][4] This targeted delivery strategy aims to maximize anti-tumor efficacy while minimizing the dose-limiting toxicities associated with systemic administration of DON.[5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to DRP-104.

Mechanism of Action

DRP-104 is a dipeptide prodrug that is bioactivated to DON in tumor tissues. DON, a glutamine mimic, irreversibly inhibits multiple enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts numerous anabolic pathways critical for cancer cell growth and survival.

The key mechanisms of action of DRP-104 include:

-

Inhibition of Nucleotide Synthesis: DRP-104 has been shown to suppress tumor growth by inhibiting glutamine-dependent nucleotide synthesis. This was confirmed in studies where the anti-proliferative effects of DRP-104 on cancer cells were rescued by the addition of nucleosides.

-

Disruption of TCA Cycle Anaplerosis: By blocking the conversion of glutamine to glutamate, DRP-104 impedes the replenishment of the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy production and biosynthesis.

-

Modulation of the Tumor Microenvironment: DRP-104 treatment leads to significant remodeling of the tumor microenvironment. This includes an increase in the infiltration of various immune cells such as T cells, NK cells, and NKT cells. Furthermore, DRP-104 promotes a shift from an immunosuppressive to an anti-tumor immune landscape by polarizing tumor-associated macrophages to the M1 phenotype and decreasing myeloid-derived suppressor cells (MDSCs).

-

Enhancement of Anti-Tumor Immunity: By blocking glutamine consumption by tumor cells, DRP-104 may increase glutamine availability for T cells, which is essential for their proliferation and activation. This leads to more proliferative and less exhausted T cells. The combination of DRP-104 with checkpoint inhibitors has demonstrated synergistic anti-tumor activity, leading to improved survival and durable cures in preclinical models.

Data Presentation

Table 1: In Vivo Efficacy of DRP-104 Monotherapy in Syngeneic Mouse Models

| Cancer Model | Mouse Strain | DRP-104 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Median Survival (Days) | Reference |

| MC38 Colon Cancer | C57BL/6 | 0.5 - 1.4 | s.c., q.d., 5 days ON/2 days OFF x 4 cycles | 96% - 101% | 31 - 38 (vs 13 for vehicle) | |

| EL4 Lymphoma | C57BL/6/CES1-/- | 0.1, 0.3, 1 | s.c., 5 days/week | Dose-dependent reduction, complete regression at 0.3 and 1 mg/kg | Not Reported |

Table 2: In Vivo Efficacy of DRP-104 in Combination Therapy

| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |

| MC38 Colon Cancer | C57BL/6/CES1-/- | DRP-104 (0.3 mg/kg) + anti-PD-1 (100 µg) | DRP-104: s.c., 5 days/week, 4 cycles; anti-PD-1: i.p., 4 doses | Significant improvement in efficacy and survival vs monotherapies | |

| CT26 Colon Cancer | Not Specified | DRP-104 (0.5 or 1.4 mg/kg) + anti-PD-1 (10 mg/kg) | DRP-104: Not specified; anti-PD-1: q4dx8 | Improved efficacy and survival, with long-term durable cures | |

| KEAP1 Mutant Lung Cancer | Orthotopic model | DRP-104 + anti-PD-1 | Not Specified | Improved response to anti-PD-1 therapy |

Table 3: Pharmacokinetic Parameters of DRP-104 and its Metabolites

| Tissue | Analyte | Cmax (ng/mL or ng/g) | AUC (ngh/mL or ngh/g) | Key Finding | Reference |

| Tumor | DON | ~1500 | ~7500 | 11-fold higher exposure of DON in tumor vs. GI tissues | |

| Plasma | DON | ~250 | ~1250 | Lower systemic exposure of the active drug | |

| GI Tissues | DON | ~150 | ~700 | Minimal liberation of DON in tissues associated with toxicity | |

| Plasma | DRP-104 | Detected | Not Calculated | Prodrug is present in circulation | |

| Tumor | DRP-104 | Below Limit of Quantification | Not Calculated | Rapid conversion to DON in the tumor | |

| GI Tissues | M1 Metabolite | ~1000 | ~4000 | Preferential inactivation in the gut |

Experimental Protocols

In Vitro Cell Proliferation Assay

Human prostate cancer cell lines (LNCaP, LAPC4, C4-2/MDVR, PC-3, 22RV1, NCI-H660) were treated with DRP-104. The effects on cell proliferation and death were assessed. For rescue experiments, DRP-104 treated cells were supplemented with nucleosides.

In Vivo Tumor Growth Studies

-

Syngeneic Models: MC38 colon cancer cells were inoculated subcutaneously in C57BL/6 mice. When tumors reached approximately 100 mm³, mice were treated with DRP-104 or vehicle subcutaneously on a schedule of 5 days on, 2 days off for 4 cycles. Tumor volumes were measured regularly. For combination studies, anti-PD-1 antibody was administered intraperitoneally.

-

Patient-Derived Xenograft (PDX) Models: LUSC and LUAD PDX models were treated with vehicle or DRP-104 (1 or 3 mg/kg/s.c./q.d.) for a specified number of days. Tumor growth was monitored by caliper measurements.

-

Orthotopic Lung Cancer Model: Keap1 mutant KP cell lines were injected intravenously into C57BL/6 mice. After 14 days, treatment with DRP-104 (3 mg/kg) and/or anti-PD-1 (200 µg) was initiated.

Metabolomic Analysis

-

In Vivo: Tumors from mice treated with DRP-104 were collected and flash-frozen. Metabolites were extracted and analyzed by liquid chromatography-mass spectrometry (LCMS) to assess changes in glutamine metabolism and other pathways.

-

Isotope Tracing: Cancer cells were treated with DRP-104 for 24 hours, followed by incubation with [U-¹³C]-L-glutamine for 1 hour. Cells were then collected for LCMS analysis to trace the fate of glutamine-derived carbons.

Immunophenotyping by Flow Cytometry

Tumors from treated and control mice were harvested, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, Ki67). Stained cells were analyzed by flow cytometry to quantify the abundance and activation state of different immune cell populations within the tumor microenvironment.

Mandatory Visualization

Caption: DRP-104 activation and mechanism of action.

Caption: General experimental workflow for in vivo studies.

Caption: Inhibition of glutamine metabolism by DON.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dracenpharma.com [dracenpharma.com]

- 4. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting glutamine dependence with DRP-104 inhibits proliferation and tumor growth of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Sirpiglenastat vs. DON (6-diazo-5-oxo-L-norleucine): A Technical Guide to Glutamine Antagonism in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production. This dependency, often termed "glutamine addiction," has made the inhibition of glutamine metabolism a promising therapeutic strategy in oncology. Two notable agents in this field are 6-diazo-5-oxo-L-norleucine (DON) and its prodrug, Sirpiglenastat (DRP-104).

DON , a glutamine analog originally isolated from Streptomyces, is a broad-spectrum inhibitor of glutamine-utilizing enzymes.[1][2] Despite demonstrating potent antitumor activity in early studies, its clinical development was hampered by significant gastrointestinal toxicities.[3]

This compound (DRP-104) is a novel, tumor-targeted prodrug of DON.[4][5] It is designed to be preferentially converted to its active form, DON, within the tumor microenvironment, thereby maximizing its therapeutic effect while minimizing systemic toxicity. This guide provides an in-depth technical comparison of this compound and DON, focusing on their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.

Mechanism of Action

Both this compound, through its conversion to DON, and DON itself, function as irreversible antagonists of a wide array of enzymes that utilize glutamine as a substrate. As a glutamine mimic, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON then forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible enzyme inhibition.

This broad antagonism disrupts multiple key metabolic pathways essential for cancer cell growth and survival, including:

-

Nucleotide Synthesis: Inhibition of enzymes like carbamoyl-phosphate synthetase II (CPS-II), phosphoribosyl pyrophosphate amidotransferase (PPAT), and cytidine (B196190) triphosphate synthetase (CTPS) blocks the de novo synthesis of pyrimidines and purines.

-

Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the synthesis of UDP-N-acetylglucosamine, a critical component of glycoproteins and other macromolecules.

-

Glutaminolysis: Inhibition of glutaminase (B10826351) (GLS) prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.

-

Amino Acid Synthesis: Inhibition of asparagine synthetase (ASNS) blocks the synthesis of asparagine from glutamine.

The disruption of these pathways leads to a metabolic crisis within cancer cells, ultimately inducing cell cycle arrest and apoptosis.

This compound: A Tumor-Targeted Prodrug Strategy

The key innovation of this compound lies in its prodrug design. This compound is inactive in its administered form and is engineered for preferential activation to DON within the tumor. This is achieved through enzymatic cleavage that is more efficient in the tumor microenvironment. This targeted activation leads to a higher concentration of the active drug, DON, in tumor tissues compared to healthy tissues, particularly the gastrointestinal tract, which is a major site of dose-limiting toxicity for systemically administered DON. Preclinical studies have shown that this compound administration results in an 11-fold higher concentration of DON in the tumor compared to the gut.

Comparative Efficacy

Direct head-to-head comparisons of this compound and DON have been conducted in preclinical models. The data highlights the potent antitumor activity of both compounds, with this compound demonstrating a favorable therapeutic window due to its targeted delivery.

In Vitro Cytotoxicity

The cytotoxic effects of both this compound and DON are highly dependent on the concentration of glutamine in the cell culture medium. In MC38 mouse colon carcinoma cells, both compounds showed significantly greater potency in low glutamine conditions, with a 96.3-fold and 300.7-fold lower IC50 for this compound and DON, respectively, in 0.5 mM glutamine compared to 4.0 mM glutamine.

In Vivo Antitumor Activity

In a syngeneic mouse model using MC38 cells, this compound demonstrated significant, dose-dependent tumor growth inhibition. At doses ranging from 0.5 to 1.4 mg/kg, this compound resulted in 96% to 101% tumor growth inhibition and a significant increase in median survival.

Impact on the Tumor Microenvironment and Immune Response

Beyond its direct cytotoxic effects on tumor cells, this compound profoundly remodels the tumor microenvironment (TME). By inhibiting glutamine metabolism in cancer cells, this compound leads to an accumulation of glutamine in the TME. Since glutamine is essential for T-cell proliferation and function, this metabolic shift can enhance antitumor immunity.

Studies have shown that this compound treatment leads to:

-

Increased infiltration of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and NKT cells into the tumor.

-

Enhanced T-cell proliferation and activation.

-

Polarization of tumor-associated macrophages (TAMs) towards an antitumor M1 phenotype.

-

Reduction of immunosuppressive myeloid-derived suppressor cells (MDSCs).

-

Decreased levels of pro-tumorigenic and immunosuppressive metabolites in the TME, such as kynurenine (B1673888) and prostaglandin (B15479496) E2 (PGE2).

This modulation of the TME provides a strong rationale for combining this compound with immune checkpoint inhibitors, and clinical trials are currently underway to explore this synergy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and DON in MC38 Cells

| Compound | Glutamine Concentration (mM) | IC50 (nM) |

| This compound (DRP-104) | 0.5 | 10 |

| 1.0 | 30 | |

| 2.0 | 110 | |

| 4.0 | 963 | |

| DON | 0.5 | 3 |

| 1.0 | 10 | |

| 2.0 | 40 | |

| 4.0 | 902 |

Table 2: In Vivo Efficacy of this compound in the MC38 Syngeneic Mouse Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |

| Vehicle | - | - | 13 |

| This compound (DRP-104) | 0.5 | 96 | 31 |

| 1.0 | 100 | 35 | |

| 1.4 | 101 | 38 |

Experimental Protocols

Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., MC38) in 96-well plates at a density of 1,000-5,000 cells per well in culture medium with varying concentrations of glutamine (e.g., 0.5, 1.0, 2.0, and 4.0 mM).

-

Compound Treatment: After overnight incubation, treat the cells with a serial dilution of this compound or DON. Include a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®). Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Tumor Model

-

Animal Model: Use immunocompetent mice (e.g., C57BL/6 for MC38 syngeneic models).

-

Tumor Cell Implantation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., 1 x 10^6 MC38 cells) in the flank.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.

-

Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoints are tumor growth inhibition and overall survival.

Metabolomic Analysis of Tumor Tissue

-

Sample Collection: At the end of the in vivo study, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.

-

Metabolite Extraction: Homogenize the frozen tumor tissue and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Processing: Process the raw LC-MS/MS data to identify and quantify the metabolites.

-

Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite levels between the treatment and control groups.

Visualizations

Caption: Inhibition of Glutamine Metabolism by DON and this compound.

Caption: Workflow for Preclinical Evaluation of Glutamine Antagonists.

References

- 1. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. dracenpharma.com [dracenpharma.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthetic lethality of glutaminolysis inhibition, autophagy inactivation and asparagine depletion in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sirpiglenastat in Remodeling the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and energy production. This voracious consumption of glutamine by cancer cells depletes it from the TME, impairing the function of anti-tumor immune cells. Sirpiglenastat (DRP-104) is an investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] By inhibiting multiple key glutamine-utilizing enzymes, this compound enacts a dual anti-cancer strategy: it directly targets tumor cell metabolism while profoundly remodeling the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of the mechanisms, preclinical data, and experimental methodologies related to this compound's role in TME remodeling.

Mechanism of Action: Tumor-Targeted Glutamine Antagonism

This compound is an inactive prodrug designed for preferential activation within the tumor.[2][4] This design mitigates the systemic toxicity that limited the clinical development of its active moiety, DON. Once in the tumor, this compound is converted to DON, which acts as an irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate. This broad antagonism disrupts numerous metabolic pathways essential for the survival and proliferation of cancer cells.

dot

Caption: this compound is preferentially activated to DON within the TME.

By blocking these enzymes, this compound simultaneously induces direct tumor cell cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from immunosuppression to robust anti-tumor immunity.

Direct Anti-Tumor Effects via Metabolic Disruption

Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines, and for replenishing the TCA cycle. The active metabolite DON broadly inhibits the enzymes responsible for these pathways, including:

-

Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.

-

Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and CTPS, crippling de novo purine (B94841) and pyrimidine (B1678525) biosynthesis.

-

Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis), and GFAT (hexosamine biosynthesis).

This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical models.

dot

Caption: DON broadly inhibits key glutamine-utilizing enzymes.

Remodeling the Tumor Microenvironment

This compound's most profound effects are observed in its comprehensive remodeling of the TME. By alleviating the metabolic competition for glutamine and altering the secretome of tumor cells, it transforms an immune-hostile environment into one that supports a potent anti-tumor immune response.

Metabolic Reprogramming of the TME

Metabolomic profiling of tumors treated with this compound reveals a significant shift away from an immunosuppressive metabolic landscape. Key changes include:

-

Decreased Immunosuppressive Metabolites: Treatment leads to a marked reduction in kynurenine (B1673888) (a product of tryptophan catabolism known to inhibit T-cell function), prostaglandin (B15479496) E2 (PGE2), and adenosine, all of which contribute to immune suppression.

-

Altered Nutrient Availability: By inhibiting glutamine consumption by tumor cells, this compound increases its availability for immune cells, which is critical for their activation and function.

Enhancement of Anti-Tumor Immune Infiltration and Function

Flow cytometry and gene expression analyses of tumors from this compound-treated animals consistently show a dramatic influx and activation of effector immune cells.

-

Increased Effector Cells: Treatment significantly increases the infiltration of tumor-infiltrating leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.

-

Enhanced T-Cell Proliferation and Reduced Exhaustion: Infiltrating CD8+ T-cells exhibit higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene expression profiling confirms a decrease in T-cell exhaustion-related genes.

-

Macrophage Polarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor M1 phenotype.

-

Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is observed in the TME following treatment.

dot

Caption: this compound remodels the TME via metabolic and immune shifts.

Modulation of Cytokine Profile

This compound treatment alters the cytokine milieu within the TME, reducing factors that promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model, this compound monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6, MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key anti-tumor cytokine IFN-γ was observed.

Quantitative Preclinical Data

The anti-tumor efficacy and TME-remodeling effects of this compound have been quantified in multiple syngeneic mouse models.

Table 1: Single-Agent & Combination Therapy Efficacy

| Tumor Model | Mouse Strain | Treatment & Dose (s.c.) | Outcome | Source |

| MC38 Colon | C57BL/6 | DRP-104 (0.5 to 1.4 mg/kg) | 96% to 101% TGI | |

| MC38 Colon | C57BL/6 | Vehicle Control | Median Survival: 13 days | |

| MC38 Colon | C57BL/6 | DRP-104 (0.5 to 1.4 mg/kg) | Median Survival: 31-38 days | |

| CT26 Colon | BALB/c | DRP-104 (0.5 mg/kg, q.d. x5) | 90% TGI at Day 12 | |

| CT26 Colon | BALB/c | DRP-104 (0.5 mg/kg) | Median Survival: 36 days | |

| H22 HCC | BALB/c | DRP-104 + anti-PD-L1 Ab | Median Survival: 76.5-94 days | |

| H22 HCC | BALB/c | Vehicle / anti-PD-L1 Ab alone | Median Survival: 27.5 / 29.5 days |

Table 2: Immunophenotyping Changes in MC38 Tumors

(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)

| Immune Cell Population / Marker | Change vs. Vehicle | Significance | Source |

| Tumor Infiltrating Leukocytes (TILs - CD45+) | Increased | p < 0.001 | |

| CD3+ T-Cells | Increased | p < 0.001 | |

| CD8+ T-Cells | Increased | p < 0.001 | |

| Ki67+ in CD8+ T-Cells | Increased | p < 0.001 | |

| NK Cells (NK1.1+ CD335+) | Increased | p < 0.05 | |

| M1/M2 Macrophage Ratio | Significantly Increased | p < 0.001 | |

| PD-L1+ on Tumor Cells | Decreased | p < 0.01 |

Synergy with Immune Checkpoint Inhibitors

The TME remodeling induced by this compound, particularly the influx of activated T-cells and the reduction of immunosuppressive factors, creates a favorable environment for immune checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when this compound is combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination leads to improved tumor control, significantly enhanced survival, and the establishment of long-term durable cures and immune memory.

Clinical Development

This compound (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. The study is particularly focused on patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11) that are known to drive glutamine addiction.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are summarized from published studies.

In Vivo Syngeneic Tumor Models

dot

References

- 1. Glutamine Blockers — Keto4Cancer LowCarbMD [keto4cancer.com]

- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. precisionformedicine.com [precisionformedicine.com]

Sirpiglenastat's Impact on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, broad-spectrum glutamine antagonist that represents a novel approach to cancer therapy by targeting the metabolic dependencies of tumor cells. As a prodrug, this compound is preferentially converted to its active form, 6-diazo-5-oxo-L-norleucine (DON), within the tumor microenvironment. DON irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate, leading to a profound disruption of cancer cell metabolism. This guide provides an in-depth technical overview of the core mechanism of action of this compound, its multifaceted effects on cancer cell metabolism, and the experimental methodologies used to elucidate these effects. Quantitative data from preclinical studies are summarized, and key metabolic pathways and experimental workflows are visualized to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: Broad-Spectrum Glutamine Antagonism

This compound's primary mechanism of action is the extensive inhibition of glutamine metabolism.[1][2][3][4][5] Unlike targeted inhibitors that block a single enzyme, this compound, through its active form DON, acts as an irreversible antagonist to at least ten enzymes essential for various metabolic pathways that are critical for cancer cell proliferation and survival. This broad antagonism prevents metabolic escape mechanisms that can arise with the inhibition of a single pathway.

The conversion of the inactive prodrug this compound to the active moiety DON is a key feature of its design, intended to concentrate the therapeutic effect within the tumor and minimize systemic toxicity.

Diagram: this compound's Activation and Mechanism of Action

Caption: Activation of this compound and its broad inhibitory effects.

Effects on Key Metabolic Pathways

Metabolomic profiling of tumors treated with this compound has revealed significant and widespread alterations in cancer cell metabolism. These changes are indicative of the disruption of tumor anabolism and canonical cancer metabolism pathways.

Glutaminolysis and TCA Cycle

This compound treatment leads to the inhibition of glutaminolysis, the process by which glutamine is converted to glutamate. This is evidenced by a significant increase in the glutamine-to-glutamate ratio in both plasma and tumor tissues. By blocking this conversion, this compound effectively starves cancer cells of a key carbon and nitrogen source for the TCA cycle, thereby disrupting energy production and the synthesis of biosynthetic precursors.

Nucleotide and Amino Acid Synthesis

Rapidly proliferating cancer cells have a high demand for nucleotides and non-essential amino acids. DON, the active form of this compound, inhibits several key enzymes in purine (B94841) and pyrimidine (B1678525) biosynthesis, including PRPP amidotransferase, FGAR amidotransferase, and CTP synthase. Similarly, it blocks the synthesis of amino acids by inhibiting enzymes like asparagine synthetase. This dual blockade of essential building blocks for DNA, RNA, and protein synthesis contributes significantly to the cytostatic and cytotoxic effects of the drug.

Hexosamine Biosynthesis and Glycosylation

The hexosamine biosynthesis pathway (HBP) is crucial for protein and lipid glycosylation, processes that are often dysregulated in cancer. This compound inhibits GFAT, the rate-limiting enzyme of the HBP, leading to decreased levels of glycosylation precursors. This can affect the function of numerous proteins involved in cell signaling, adhesion, and survival.

Redox Balance and Glycolysis

Treatment with this compound has been shown to alter glutathione (B108866) metabolism, resulting in decreased levels of cysteine and glutathione. This can disrupt the cellular redox balance and increase oxidative stress. Additionally, a decrease in glycolysis has been observed, with increased levels of glucose and fructose, suggesting a broader reprogramming of cellular energy metabolism.

Quantitative Data from Preclinical Studies

The antitumor effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vivo Tumor Growth Inhibition

| Model | Treatment | Dosage | Tumor Growth Inhibition | Median Survival | Reference |

| CT26 Colon Carcinoma | This compound (DRP-104) | 0.5 mg/kg, s.c., daily for 5 days | 90% at day 12 | 36 days | |

| H22 Hepatocellular Carcinoma | This compound (DRP-104) | 0.5 mg/kg, s.c. | Significant inhibition | Not reported |

Table 2: In Vivo Metabolomic Changes in MC38 Tumors

| Metabolite/Pathway | Change with this compound Treatment | Dosage | Reference |

| Glutamine/Glutamate Ratio | Increased | 0.5 mg/kg, s.c. | |

| Kynurenine | Decreased | 0.5 mg/kg, s.c. | |

| Tryptophan Catabolism | Decreased | 0.5 mg/kg, s.c. | |

| Nucleotide Synthesis | Decreased | Not specified | |

| Glycolysis | Decreased | Not specified | |

| Glutathione | Decreased | Not specified | |

| Fatty Acid Synthesis Score | Increased | Not specified |

Note on Fatty Acid Synthesis: The observed increase in the fatty acid synthesis score is a complex finding. It may represent a compensatory mechanism by cancer cells in response to the profound metabolic stress induced by broad glutamine antagonism. Further research is required to fully elucidate the interplay between this compound treatment and lipid metabolism.

Experimental Protocols and Methodologies

The following provides an overview of the experimental methods employed in the preclinical evaluation of this compound.

In Vitro Cell Viability Assays

-

Cell Lines: MC38 mouse colon carcinoma cells, A549 human lung carcinoma cells.

-

Treatment: Cells are plated in media with varying concentrations of glutamine (0.5 to 4.0 mmol/L) and treated with this compound (DRP-104) or DON for 72 hours.

-

Endpoint: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo (Promega).

In Vivo Tumor Models

-

Animal Models: C57BL/6 mice or nude mice.

-

Tumor Implantation: 1x10^6 MC38 cells are injected subcutaneously into the flank of the mice.

-

Treatment Regimen: When tumors reach a size of approximately 100 mm³, mice are treated with this compound (e.g., 0.03 mg/kg or 0.5 mg/kg) or vehicle control via subcutaneous injection, typically daily for 5 consecutive days.

-

Endpoints: Tumor volume is measured regularly. At the end of the study, tumors and plasma are harvested for analysis.

Diagram: In Vivo Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. dracenpharma.com [dracenpharma.com]

Sirpiglenastat: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a promising profile of both direct antitumor and potent immunomodulatory activities. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment (TME), thereby minimizing systemic toxicities associated with DON.[1][2][3][4][5] This preferential activation leads to high concentrations of the active drug in the tumor, where it can effectively disrupt cancer cell metabolism and remodel the TME to favor a robust anti-tumor immune response. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Impact on Tumor and Immune Cells

This compound's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes, leading to a broad antagonism of glutamine metabolism. This has a two-fold effect:

-

Direct Antitumor Activity: By blocking glutamine metabolism, this compound deprives rapidly proliferating cancer cells of a crucial nutrient required for energy production and the synthesis of macromolecules, leading to cell death.

-

Immunomodulation of the Tumor Microenvironment: The metabolic reprogramming induced by this compound significantly alters the TME. By increasing the availability of glutamine for immune cells and reducing immunosuppressive metabolites, it stimulates both the innate and adaptive immune systems.

Recent studies have also elucidated a novel aspect of this compound's mechanism, linking the induced purine (B94841) shortage in tumor cells to increased DNA damage and subsequent activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and further enhancing the anti-tumor immune response.

dot

Caption: this compound's mechanism of action in the tumor microenvironment.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the immunomodulatory properties of this compound.

Table 1: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| CT26-bearing mice | 0.5 mg/kg, s.c., once a day for 5 days | 90% at day 12 | |

| H22-bearing mice | 0.5 mg/kg, s.c. | Significant tumor growth inhibition | |

| MC38-bearing C57BL/6 mice | 0.5 mg/kg, s.c., q.d. x 5 days | 96% | |

| MC38-bearing C57BL/6 mice | 1.4 mg/kg, s.c., q.d. x 5 days | 101% |

Table 2: Modulation of Tumor-Infiltrating Immune Cells in MC38 Tumors

Data presented as a percentage of CD45+ cells, unless otherwise specified.

| Immune Cell Population | Vehicle Control (Mean %) | This compound (0.5 mg/kg) (Mean %) | This compound (1.4 mg/kg) (Mean %) |

| Tumor Infiltrating Leukocytes (TILs) (% in Live cells) | ~30 | ~60 | ~70 |

| CD8+ T cells | ~2.5 | ~5 | ~6 |

| CD4+ T cells | ~3 | ~5.5 | ~6 |

| NK cells | ~2 | ~6 | ~7 |

| NKT cells | ~0.2 | ~0.5 | ~0.6 |

| Macrophages | ~15 | ~45 | ~50 |

| MDSCs | Not specified | Decreased | Decreased |

| Ki67+ in CD8+ T cells | ~20 | ~40 | ~45 |

Table 3: Modulation of Cytokine Levels in CT26 Tumors

Data represents changes in cytokine levels in tumor lysates following treatment.

| Cytokine | Change with this compound (0.5 mg/kg) | Change with Anti-PD-1 | Change with Combination Therapy |

| IFNγ | ↑ | ↑ | ↑↑ |

| TNFα | ↑ | ↑ | ↑↑ |

| IL-12p70 | ↑ | ↑ | ↑↑ |

| IL-1β | ↑ | ↔ | ↑ |

| IL-6 | ↓ | ↔ | ↓ |

| VEGF | ↓ | ↔ | ↓ |

| KC (IL-8) | ↓ | ↔ | ↓ |

↑: Increase, ↓: Decrease, ↔: No significant change, ↑↑: Synergistic increase

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of this compound's immunomodulatory properties.

In Vivo Antitumor Studies

-

Animal Models: Syngeneic tumor models, such as MC38 colon adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice, are commonly used.

-

Tumor Cell Implantation: Tumor cells (e.g., 5 x 10^5 cells) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), treatment with this compound (at varying doses, e.g., 0.5 mg/kg) or vehicle control is initiated. Administration is typically via subcutaneous injection, daily for a specified period (e.g., 5 days on, 2 days off).

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated based on the differences in tumor volume between treated and control groups.

dot

Caption: Workflow for in vivo antitumor efficacy studies.

Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Leukocytes

-

Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).

-

Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and quantify different immune cell populations.

-

Data Analysis: The percentage of each immune cell population within the total leukocyte population (CD45+) is determined using appropriate gating strategies.

Multiplex Cytokine Assay (Luminex)

-

Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged to remove cellular debris.

-

Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic beads, each specific for a different cytokine.

-

Detection: After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin.

-

Data Acquisition and Analysis: The beads are read on a Luminex instrument, and the concentration of each cytokine is determined by comparing the median fluorescence intensity to a standard curve.

Gene Expression Analysis (NanoString)

-

RNA Extraction: RNA is extracted from tumor tissue using a suitable kit.

-

Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set, such as the NanoString PanCancer IO 360 panel.

-

Data Acquisition: The hybridized probes are immobilized and imaged on an nCounter instrument.

-

Data Analysis: The digital counts for each gene are normalized, and differential gene expression between treatment groups is analyzed to identify changes in immune-related pathways and cell type signatures.

dot

Caption: Workflow for key immunomodulatory analysis techniques.

Conclusion

This compound demonstrates a unique dual mechanism of action, directly targeting tumor metabolism while simultaneously fostering a more robust anti-tumor immune response. The preclinical data strongly support its immunomodulatory properties, characterized by increased infiltration and activation of effector immune cells, a shift in the cytokine profile towards an anti-tumor phenotype, and a reduction in immunosuppressive elements within the tumor microenvironment. The activation of the cGAS-STING pathway provides a deeper understanding of its ability to stimulate innate immunity. These compelling findings, coupled with its synergy with checkpoint inhibitors, position this compound as a promising therapeutic agent in immuno-oncology. Further clinical investigation is warranted to fully elucidate its potential in treating a range of solid tumors.

References

Sirpiglenastat: A Novel Glutamine Antagonist Targeting KEAP1/NFE2L2 Mutant Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a novel mechanism of action designed to exploit the metabolic vulnerabilities of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear Factor Erythroid 2-Related Factor 2 (NFE2L2) signaling pathway. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is engineered for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its therapeutic potential in KEAP1/NFE2L2 mutant cancers. It includes a detailed examination of its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The KEAP1/NFE2L2 Pathway and Glutamine Addiction in Cancer

The KEAP1-NFE2L2 pathway is a critical regulator of cellular response to oxidative and electrophoretic stress. Under normal physiological conditions, KEAP1 acts as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex, targeting NFE2L2 (also known as NRF2) for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or through genetic mutations in KEAP1 or NFE2L2, this interaction is disrupted, leading to the stabilization and nuclear translocation of NFE2L2. In the nucleus, NFE2L2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.

Mutations in KEAP1 or NFE2L2 are prevalent in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and are associated with aggressive disease, resistance to conventional therapies, and poor prognosis.[1][2] Constitutive activation of NFE2L2 reprograms cancer cell metabolism to support rapid proliferation and mitigate high levels of oxidative stress. A key feature of this metabolic reprogramming is an increased dependence on glutamine, a non-essential amino acid that plays a central role in energy production, biosynthesis of macromolecules, and redox balance.[3][4] This "glutamine addiction" presents a therapeutic vulnerability in KEAP1/NFE2L2 mutant cancers.[3]

This compound (DRP-104): Mechanism of Action

This compound is a prodrug of the potent, broad-spectrum glutamine antagonist DON. Its design allows for systemic administration in an inactive form, with preferential conversion to the active moiety, DON, within the tumor microenvironment. This tumor-targeted activation is a key differentiator from earlier glutamine antagonists, which were hampered by systemic toxicities.

Once activated, DON irreversibly inhibits multiple glutamine-utilizing enzymes, leading to a profound disruption of cancer cell metabolism. The primary mechanisms of action of this compound include:

-

Direct Inhibition of Tumor Cell Glutamine Metabolism : By blocking key enzymes in glutamine metabolism, this compound depletes the building blocks necessary for nucleotide, amino acid, and lipid synthesis, leading to cell cycle arrest and apoptosis in glutamine-addicted tumor cells.

-

Remodeling of the Tumor Microenvironment : this compound's metabolic effects extend beyond the cancer cells, impacting the tumor microenvironment (TME). By altering the metabolic landscape, it can alleviate the immunosuppressive nature of the TME.

-

Enhancement of Anti-Tumor Immunity : The metabolic reprogramming induced by this compound stimulates both the innate and adaptive immune systems. This includes increased infiltration and activation of T cells, Natural Killer (NK) cells, and NKT cells, and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like macrophages.

Signaling Pathway Diagram

References

- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]

- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sirpiglenastat: A Paradigm Shift in Immuno-Oncology by Fueling T-Cell Activation and Proliferation through Tumor Metabolism Reprogramming

For Immediate Release

This technical whitepaper provides an in-depth analysis of the novel glutamine antagonist prodrug, Sirpiglenastat (DRP-104), and its significant impact on T-cell activation and proliferation within the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

This compound is a groundbreaking investigational cancer therapeutic that functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent and broad-acting glutamine antagonist.[1] Unlike its parent compound, this compound is engineered for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity.[2] Its primary mechanism involves the irreversible inhibition of multiple enzymes crucial for glutamine metabolism in cancer cells.[1] This targeted metabolic disruption leads to a cascade of events that not only directly hinder tumor cell growth but also, paradoxically, enhance anti-tumor immunity. By blocking glutamine consumption by tumor cells, this compound increases the availability of this critical amino acid for tumor-infiltrating lymphocytes (TILs), thereby promoting their activation and proliferation.[1][3] Preclinical studies have demonstrated that this metabolic reprogramming of the TME leads to a significant increase in the infiltration and effector function of cytotoxic T-cells, ultimately driving potent anti-tumor responses.

Core Mechanism of Action: Re-allocating a Key Nutrient to Empower Anti-Tumor Immunity

The anti-tumor efficacy of this compound is rooted in its dual impact on both cancer cells and the surrounding immune landscape.

-

Direct Anti-Tumor Effect: Cancer cells, particularly those with mutations like KEAP1, exhibit a high dependency on glutamine for their rapid proliferation and survival. This compound, by converting to its active form DON within the tumor, broadly inhibits glutamine-utilizing enzymes, leading to the disruption of key anabolic pathways necessary for cancer cell survival and proliferation.

-

Indirect Immunomodulatory Effect: The TME is often characterized by nutrient depletion, including low levels of glutamine, which impairs the function of anti-tumor immune cells. By blocking the high consumption of glutamine by tumor cells, this compound effectively increases the concentration of this essential amino acid in the TME. This increased availability of glutamine serves as a vital fuel source for T-cells, promoting their activation, proliferation, and effector functions.

Quantitative Data on T-Cell Activation and Proliferation

The following tables summarize the key quantitative data from preclinical studies investigating the impact of this compound on T-cell populations within the tumor microenvironment of MC38 tumor-bearing mice.

Table 1: Impact of this compound on Tumor-Infiltrating Lymphocyte (TIL) Populations

| Treatment Group | Dose | Tumor Infiltrating Leukocytes (TILs - CD45+ % in Live cells) | CD8+ T cells (% in CD45+ cells) | CD4+ T cells (% in CD45+ cells) | NK cells (% in CD45+ cells) | NKT cells (% in CD45+ cells) |

| Vehicle | - | ~20% | ~2% | ~2.5% | ~2% | ~0.1% |

| This compound | 0.5 mg/kg | ~45% | ~4% | ~5% | ~5% | ~0.4% |

| This compound | 1.4 mg/kg | ~50% | ~5% | ~6% | ~6% | ~0.5% |

Data extracted from preclinical studies in MC38 tumor models.

Table 2: Effect of this compound on CD8+ T-Cell Proliferation

| Treatment Group | Dose | Proliferating CD8+ T cells (Ki67+ in CD8+ T cells) |

| Vehicle | - | ~10% |

| This compound | 0.5 mg/kg | ~25% |

| This compound | 1.4 mg/kg | ~30% |

Data reflects the percentage of Ki67-positive cells within the CD8+ T-cell population, indicating active proliferation.

Experimental Protocols

The following section provides a detailed methodology for a key experiment cited in the evaluation of this compound's immunomodulatory effects.

Immunophenotyping of Tumor-Infiltrating Lymphocytes from MC38 Tumors by Flow Cytometry

1. Tumor Model:

-

C57BL/6 mice are subcutaneously inoculated with 1 x 10^6 MC38 colon adenocarcinoma cells.

-

Treatment with this compound (0.5 mg/kg or 1.4 mg/kg, subcutaneously, once daily) or vehicle is initiated when tumors reach an average size of approximately 400 mm³.

-

Tumors are harvested for analysis on day 5, one hour after the final treatment.

2. Single-Cell Suspension Preparation:

-

Excised tumors are mechanically dissociated and digested using a tumor dissociation kit containing a cocktail of enzymes (e.g., collagenase, DNase).

-

The resulting cell suspension is filtered through a 70 µm cell strainer to remove debris.

-

Red blood cells are lysed using a suitable lysis buffer.

-

The cell suspension is washed with PBS containing 2% FBS.

3. Flow Cytometry Staining:

-

Cells are stained with a viability dye to exclude dead cells from the analysis.

-

Fc receptors are blocked to prevent non-specific antibody binding.

-

Cells are then incubated with a cocktail of fluorescently conjugated antibodies against surface markers, including but not limited to:

-

CD45 (pan-leukocyte marker)

-

CD3 (T-cell marker)

-

CD4 (helper T-cell marker)

-

CD8 (cytotoxic T-cell marker)

-

NK1.1 (NK cell marker)

-

-

For intracellular staining (e.g., for the proliferation marker Ki67), cells are fixed and permeabilized after surface staining, followed by incubation with the intracellular antibody.

4. Data Acquisition and Analysis:

-

Stained cells are analyzed on a multi-color flow cytometer.

-

Gating strategies are employed to identify specific immune cell populations based on their marker expression. For example, T-cells are identified as CD45+CD3+ events, which are then further delineated into CD4+ and CD8+ subsets.

-

The percentage of each cell population and the expression levels of markers of interest (e.g., Ki67) are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the experimental workflow for its evaluation.

References

Investigating Sirpiglenastat in non-small cell lung cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung cancer (NSCLC), particularly in tumors with specific metabolic vulnerabilities. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity associated with its active metabolite.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical findings, outlining clinical trial designs, and providing relevant experimental protocols. The information is intended to support researchers and drug development professionals in the ongoing investigation of this novel anti-cancer agent.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.[3][4] This broad antagonism of glutamine metabolism disrupts several key anabolic pathways essential for the rapid proliferation and survival of cancer cells.[1] Unlike normal cells, many tumors, especially those with mutations in genes like KEAP1, STK11, and KRAS, exhibit a heightened dependency on glutamine for energy production and biosynthesis.

The dual action of this compound includes:

-

Direct Tumor Cell Inhibition: By blocking glutamine metabolism, this compound leads to a metabolic crisis within cancer cells, inhibiting the synthesis of nucleotides, amino acids, and other essential building blocks, ultimately inducing cell death.

-

Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamine for immune cells. This metabolic shift enhances the proliferation and activation of cytotoxic T cells and natural killer (NK) cells, while reducing immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs). This remodeling of the tumor microenvironment creates a more favorable landscape for anti-tumor immunity and provides a strong rationale for combination therapies with immune checkpoint inhibitors.

digraph "Sirpiglenastat_Mechanism_of_Action" {

graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8];

edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes

this compound [label="this compound (DRP-104)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tumor_Microenvironment [label="Tumor Microenvironment\n(TME)", fillcolor="#F1F3F4", fontcolor="#202124"];

DON [label="6-diazo-5-oxo-L-norleucine\n(DON - Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glutamine_Metabolism [label="Glutamine-Dependent\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"];

Tumor_Cell [label="NSCLC Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"];

Anabolic_Pathways [label="Inhibition of Anabolic Pathways\n(e.g., Nucleotide Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"];

Tumor_Cell_Death [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Immune_Cells [label="T Cells & NK Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

Immune_Activation [label="Increased Proliferation\n& Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

MDSC [label="Myeloid-Derived\nSuppressor Cells (MDSCs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

MDSC_Inhibition [label="Reduction of\nImmunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

this compound -> Tumor_Microenvironment [label="Preferential\nActivation in"];

Tumor_Microenvironment -> DON [label="Converts to"];

DON -> Glutamine_Metabolism [label="Irreversibly Inhibits", dir=T, style=bold, color="#EA4335"];

Glutamine_Metabolism -> Anabolic_Pathways [label="Blocks", dir=T, style=bold, color="#EA4335"];

Anabolic_Pathways -> Tumor_Cell_Death [label="Leads to"];

Tumor_Cell -> Glutamine_Metabolism [label="Dependent on"];

DON -> Immune_Cells [label="Increases Glutamine\nAvailability for", style=dashed, color="#34A853"];

Immune_Cells -> Immune_Activation;

DON -> MDSC [label="Reduces", style=dashed, color="#34A853"];

MDSC -> MDSC_Inhibition;

}

Figure 2: General experimental workflow for in vivo efficacy studies.

5.1.1. Materials and Reagents:

-

NSCLC cell line (e.g., with KEAP1 mutation)

-

Appropriate cell culture medium and supplements

-

Immunocompetent mice (e.g., C57BL/6)

-

This compound (DRP-104)

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers

-

Sterile syringes and needles

5.1.2. Procedure:

-

Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

-

Analysis: Excise tumors for further analysis, such as immunohistochemistry, western blotting, or metabolomics.

In Vitro Cell Viability Assay

5.2.1. Materials and Reagents:

-

NSCLC cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

5.2.2. Procedure:

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density.

-

Drug Treatment: After cell attachment, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the IC50 values to determine the concentration of this compound required to inhibit 50% of cell growth.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for NSCLC, particularly for tumors with a metabolic dependency on glutamine. Its dual mechanism of directly targeting tumor metabolism and enhancing anti-tumor immunity positions it as a strong candidate for both monotherapy and combination therapy. The ongoing clinical trial NCT04471415 will be instrumental in defining the safety and efficacy profile of this compound in patients with NSCLC. Future research should continue to explore predictive biomarkers for patient selection and investigate novel combination strategies to further enhance the therapeutic potential of this innovative glutamine antagonist.

References

Methodological & Application

Sirpiglenastat: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpiglenastat (DRP-104) is a novel, clinical-stage prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Designed for preferential activation within the tumor microenvironment, this compound offers a targeted approach to disrupt cancer cell metabolism and stimulate anti-tumor immunity.[1][2][3] Its mechanism of action involves the irreversible inhibition of multiple enzymes crucial for glutamine metabolism. This dual action of direct cytotoxicity and immune modulation makes this compound a promising therapeutic agent in oncology. These application notes provide detailed protocols for in vitro studies of this compound, including cell culture, viability assays, and preparation of the compound.

Introduction

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. Many tumors exhibit glutamine addiction, making glutamine metabolism an attractive target for cancer therapy. This compound capitalizes on this dependency by delivering the glutamine antagonist DON directly to the tumor site, thereby minimizing systemic toxicity associated with earlier glutamine analogs. In vitro cell culture models are essential for elucidating the specific effects of this compound on cancer cells and for determining key parameters such as dose-response relationships and synergistic effects with other anti-cancer agents.

Mechanism of Action

This compound is an inactive prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment. DON, as a glutamine analog, irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts multiple key cellular pathways in cancer cells, including:

-

Inhibition of Nucleotide Synthesis: By blocking key enzymes in purine (B94841) and pyrimidine (B1678525) synthesis, this compound impedes DNA and RNA replication, leading to cell cycle arrest and apoptosis.

-

Disruption of TCA Cycle Anaplerosis: Cancer cells often rely on glutamine to replenish intermediates of the tricarboxylic acid (TCA) cycle for energy and biomass production. This compound disrupts this process, leading to metabolic stress.

-

Modulation of the Tumor Microenvironment: By inhibiting glutamine metabolism in tumor cells, this compound can increase the availability of glutamine for immune cells, such as T cells, enhancing their anti-tumor activity. It has been shown to increase the infiltration and activation of T cells, NK cells, and NKT cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and polarizing macrophages towards an anti-tumor M1 phenotype.

The cytotoxic effects of this compound are highly dependent on the concentration of glutamine in the cellular environment, with significantly greater potency observed in low-glutamine conditions.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. The potency of this compound is markedly influenced by the glutamine concentration in the cell culture medium.

| Cell Line | Cancer Type | Metric | Value | Glutamine Concentration | Citation |

| MC38 | Murine Colon Carcinoma | IC50 | 96.3-fold lower in low vs. high glutamine | 0.5 mmol/L vs. 4.0 mmol/L | |

| P493B | Human B-cell Lymphoma | EC50 | 10 µM | Not Specified | |

| CT26 | Murine Colon Carcinoma | Cytotoxicity | Glutamine-dependent | Not Specified | |

| A549 | Human Lung Carcinoma | Cytotoxicity | Glutamine-dependent | Not Specified |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (DRP-104) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

Stock Solution Preparation (10 mM):

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 441.48 g/mol , dissolve 4.41 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

-